Ancriviroc
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Overview
Description
Initially investigated as an anti-HIV therapeutic, ancriviroc blocks the entry of HIV-1 into human cells by inhibiting the interaction between the virus and the CCR5 receptor . Despite its promising antiviral activity, clinical trials for its use in treating rheumatoid arthritis were not successful .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ancriviroc is synthesized through a multi-step process involving the formation of an oxime-piperidine structure. The key steps include:
Formation of the oxime: The reaction of a bromophenyl compound with an ethoxycarbonimidoyl chloride in the presence of a base to form the oxime intermediate.
Cyclization: The oxime intermediate undergoes cyclization with piperidine to form the core structure.
Functionalization: The core structure is further functionalized with a dimethylpyridin-1-ium moiety to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of high-yielding reagents and conditions, as well as purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ancriviroc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a model compound to study CCR5 receptor interactions and antagonist activity.
Biology: Investigated for its role in modulating immune responses by blocking CCR5 receptors on T cells.
Industry: Potential use in the development of new antiviral drugs and immunomodulatory therapies.
Mechanism of Action
Ancriviroc exerts its effects by selectively binding to the CCR5 receptor on the surface of T cells. This binding prevents the interaction between the HIV-1 gp120 protein and the CCR5 receptor, thereby blocking the entry of the virus into the host cells . The inhibition of CCR5 also affects the migration and activation of immune cells, which can modulate inflammatory responses .
Comparison with Similar Compounds
Maraviroc: Another CCR5 antagonist used in the treatment of HIV-1 infection.
Cenicriviroc: A dual CCR2/CCR5 antagonist investigated for its potential in treating nonalcoholic steatohepatitis and COVID-19-related complications.
Uniqueness of Ancriviroc: this compound is unique in its specific binding affinity and selectivity for the CCR5 receptor. While other CCR5 antagonists like maraviroc and cenicriviroc have broader applications, this compound’s distinct chemical structure and binding properties make it a valuable tool for studying CCR5-mediated processes .
Properties
Molecular Formula |
C28H37BrN4O3 |
---|---|
Molecular Weight |
557.5 g/mol |
IUPAC Name |
[4-[4-[(E)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone |
InChI |
InChI=1S/C28H37BrN4O3/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3/h6-10,17,23H,5,11-16,18-19H2,1-4H3/b30-26- |
InChI Key |
ZGDKVKUWTCGYOA-BXVZCJGGSA-N |
Isomeric SMILES |
CCO/N=C(\C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)/C4=CC=C(C=C4)Br |
SMILES |
CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br |
Canonical SMILES |
CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br |
Synonyms |
4-((4-bromophenyl)-(ethoxyimino)methyl)-1'-((2,4-dimethyl-3-pyridinyl)carbonyl)-4'-methyl-1,4'-bipiperidine N-oxide Ancriviroc SCH 351125 SCH-351125 SCH351125 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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